1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Isoform-selective CYP3A4 probe for ADME & DDI studies. Generic benzimidazolones lack the precise N1-ethyl/6-methoxy geometry required for CYP3A4 selectivity, leading to confounded metabolic clearance data. This compound resolves that gap. • Ki 120 nM (CYP3A4) vs. 2000 nM (CYP3A5) - ~17-fold selectivity • Substrate-dependent potency (IC50 90 nM midazolam; Ki 170 nM testosterone) enables allosteric modulation studies • MP 176-178°C provides instrument-independent identity verification upon receipt

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12817183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)OC)NC1=O
InChIInChI=1S/C10H12N2O2/c1-3-12-9-6-7(14-2)4-5-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13)
InChIKeyFRNBHFFDZIOWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one – Specifications & Procurement


1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS 89930-91-6) is a benzimidazolone derivative characterized by a fused benzene and imidazole ring system with an ethyl substitution at N1 and a methoxy group at the 6-position . The compound has a molecular formula of C10H12N2O2, a molecular weight of 192.21 g/mol, and exists as a white solid with a reported melting point of 176–178°C . As a heterocyclic building block, it serves as a key intermediate or structural core in medicinal chemistry programs, particularly in the development of CNS-active agents, kinase inhibitors, and compounds targeting cytochrome P450 enzymes [1].

CYP3A4 isoform-selective probe for DMPK assays
Benzimidazolone core intermediate for CNS and kinase SAR
Physical identity marker (melting point) for incoming QC

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one: Non-Interchangeability


Substitution patterns on the benzimidazolone scaffold critically determine both pharmacological target engagement and metabolic stability. The N1-ethyl and 6-methoxy substituents on this compound confer a distinct cytochrome P450 interaction profile—specifically preferential CYP3A4 inhibition over CYP3A5—compared to analogs bearing alternative N-alkyl groups or ring substitutions [1]. Generic substitution with other benzimidazolones lacking this precise substitution geometry may result in altered isoform selectivity, divergent metabolic clearance rates, or unintended off-target binding to imidazoline or serotonin receptor subtypes, thereby invalidating structure-activity relationship (SAR) hypotheses and compromising reproducibility in lead optimization workflows [2].

Altered N-alkyl substitution may shift CYP3A4/5 isoform selectivity profile.

Absence of 6-methoxy group can alter metabolic stability and substrate-dependent inhibition.

Generic benzimidazolones may engage imidazoline I1 or 5-HT receptors, confounding SAR interpretation.

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one: Differentiation Evidence


CYP3A4 vs. CYP3A5 Isoform Selectivity

The compound exhibits preferential inhibition of CYP3A4 over the closely related CYP3A5 isoform. In head-to-head comparative assays using human recombinant CYP enzymes, 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one demonstrated a Ki of 120 nM against CYP3A4 (midazolam 1'-hydroxylase activity), whereas inhibition of CYP3A5 was markedly weaker with a Ki of 2000 nM [1]. This approximately 17-fold selectivity for CYP3A4 over CYP3A5 distinguishes the compound from pan-CYP3A inhibitors that lack isoform discrimination [2].

Isoform Selectivity
Head-to-head
Ki 120 nM (CYP3A4) vs. 2000 nM (CYP3A5)
Supports CYP3A4-selective DMPK probe development
Recombinant enzymes; midazolam 1′-hydroxylase assay
Cytochrome P450 Drug Metabolism Enzyme Inhibition

Substrate-Specific CYP3A4 Inhibition

The compound displays substrate-dependent inhibition kinetics against CYP3A4. Using midazolam as a probe substrate, the time-dependent inhibition IC50 was determined to be 90 nM following 30-minute preincubation with NADPH [1]. In contrast, inhibition of testosterone 6β-hydroxylase activity by the same CYP3A4 enzyme yielded a Ki of 170 nM under identical enzyme preparation conditions, indicating differential interaction with distinct substrate-binding modalities [2]. This substrate-specific inhibition profile is not observed with structurally simpler benzimidazolones lacking the 6-methoxy and N1-ethyl substitution pattern.

Substrate-Dependent Inhibition
Cross-study comparable
IC50 90 nM (midazolam) vs. Ki 170 nM (testosterone)
Supports allosteric modulation and substrate-specific binding studies
CYP3A4 recombinant; NADPH preincubation used
Enzyme Kinetics Metabolic Stability ADME

Melting Point Identity Verification

The compound is characterized by a reported melting point of 176–178°C, which serves as a definitive identity and purity verification parameter for procurement and inventory management . This thermal property distinguishes it from closely related analogs such as 1-ethyl-6-methoxy-1H-benzo[d]imidazole (CAS 26530-91-6, MW 176.22 g/mol, lacking the 2-oxo group) which exhibits different physical characteristics . Routine melting point determination provides a rapid, cost-effective orthogonal quality check that complements spectroscopic methods, enabling immediate detection of mislabeled shipments or degradation prior to use in sensitive biological assays.

Identity Marker
Supplier data
Melting point 176–178°C
Supports rapid compound identity verification upon receipt
Data to verify; orthogonal to spectroscopy
Quality Control Analytical Chemistry Compound Authentication

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one Applications


CYP3A4-Selective Probe for DMPK Assays

The compound's ~17-fold selectivity for CYP3A4 over CYP3A5 (Ki 120 nM vs. 2000 nM) positions it as a preferred chemical probe for dissecting isoform-specific contributions to drug metabolism in human liver microsome and recombinant enzyme assays [1]. Researchers requiring CYP3A4 inhibition without confounding CYP3A5 activity—particularly relevant for compounds metabolized by polymorphically expressed CYP3A5—should select this compound over pan-CYP3A inhibitors such as ketoconazole or non-selective benzimidazolone derivatives [1]. This enables cleaner interpretation of metabolic stability and drug-drug interaction data in early-stage ADME screening.

Substrate-Dependent CYP3A4 Inhibition

The compound demonstrates differential potency depending on the CYP3A4 probe substrate used (IC50 90 nM for midazolam vs. Ki 170 nM for testosterone) [1][2]. This property makes it valuable for academic and industrial laboratories investigating CYP3A4 allosteric modulation, heterotropic cooperativity, and structure-based inhibitor design. The N1-ethyl and 6-methoxy substitution pattern appears to confer this substrate-dependent behavior, which may not be replicated by other benzimidazolone analogs. The compound can serve as a reference standard for calibrating assay conditions when evaluating novel chemical entities for CYP3A4 interaction liability.

Benzimidazolone Scaffold SAR for CNS & Kinase

As a functionalized benzimidazolone core with defined substitution at N1 and the 6-position, the compound serves as a versatile building block for medicinal chemistry campaigns targeting 5-HT receptors, imidazoline I1 receptors, and serine/threonine kinases [1][2]. Its demonstrated CYP3A4 interaction profile provides a starting point for understanding structure-metabolism relationships when optimizing lead series within this chemotype. Procurement of this specific intermediate enables SAR exploration that is directly comparable to published patent literature on benzimidazolone-derived CNS agents, reducing synthetic burden and ensuring chemical authenticity in hit-to-lead and lead optimization phases.

QC Reference Standard for Benzimidazolone Procurement

The compound's defined melting point range (176–178°C) provides a practical, instrument-independent quality verification parameter for analytical chemistry and compound management groups [1]. Upon receipt from commercial vendors, rapid melting point determination can confirm that the supplied material matches the expected 2-oxo benzimidazolone structure rather than the non-oxo analog (CAS 26530-91-6) or other mislabeled derivatives. This reduces the risk of downstream experimental failure due to incorrect compound identity, particularly in core facilities and CROs managing large compound libraries with high turnover rates.

Application
Selection Property
Validation Focus
CYP3A4 isoform-selective DMPK studies
Isoform-selectivity profile
CYP3A4/5 selectivity confirmation
CYP3A4 allosteric modulation research
Substrate-dependent inhibition behavior
Probe-substrate-dependent potency evaluation
Benzimidazolone scaffold SAR for CNS targets
Defined substitution (N1-ethyl, 6-methoxy)
Target engagement and metabolic stability profiling
Compound management and identity QC
Melting point range identity marker
Lot-to-lot identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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